molecular formula C17H14O6 B2356461 Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300556-87-0

Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2356461
CAS RN: 300556-87-0
M. Wt: 314.293
InChI Key: BMVXFPUZYMJBMG-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the linear formula C17H14O6 . It has a molecular weight of 314.298 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Chemical Reactivity and Synthesis

Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, a compound with significant potential in organic synthesis, has been the subject of various research studies focusing on its reactivity and the synthesis of novel compounds. One study explored the reactions of carbenoids with chromone-2-carboxylic esters, demonstrating how ethyl 5-hydroxy-4-oxo-8-propyl-4H-[1]benzopyran-2-carboxylate reacts under basic conditions to yield products indicative of cyclo-propanation of the chromone 2,3-double bond, alongside a novel ring system formation (Dicker, Shipman, & Suschitzky, 1984). Another study focused on the synthesis and properties of (1,3-Dioxolan-2-yl)furans, where formylfurancarboxylates reacted with ethylene glycol, showcasing a methodology to obtain furan derivatives under specific conditions (Pevzner, 2001).

Renewable Chemicals Production

Research into renewable chemical production has highlighted the role of ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate in the synthesis of biobased terephthalic acid precursors, essential for producing renewable polyethylene terephthalate (PET). A study detailed the pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans, facilitated by Lewis acid molecular sieves, underscoring the compound's utility in generating environmentally friendly materials (Pacheco, Labinger, Sessions, & Davis, 2015).

Novel Compound Synthesis

The synthesis of novel compounds using ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has been widely explored. Studies have shown its applicability in generating a variety of functionalized molecules, such as polyfunctionalized benzofuran-4(5H)-ones and cinnoline-4-carboxamides through efficient, microwave-assisted, three-component strategies (Ma, Tu, Ning, Jiang, & Tu, 2014). Moreover, research into the electrochemical incorporation of electrophiles into CMF derivatives, including ethyl 5-(chloromethyl)furan-2-carboxylate, has expanded the derivative scope of biobased platform molecules, showcasing the versatility of furan derivatives in synthetic chemistry (Ling, Miao, Cao, & Mascal, 2022).

properties

IUPAC Name

ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-3-20-17(19)15-10(2)22-13-7-6-11(9-12(13)15)23-16(18)14-5-4-8-21-14/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVXFPUZYMJBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

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